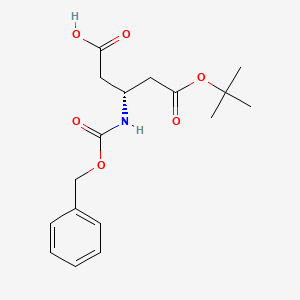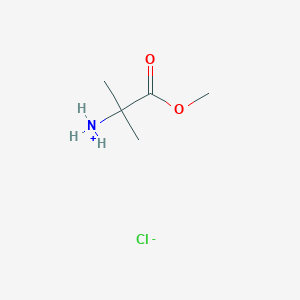
L-Xylopyranose
概要
説明
L-キシロピラノースは、ペントースとして知られる有機化合物のクラスに属する単糖です。これらは5つの炭素原子を含む炭水化物です。L-キシロピラノースはD-キシロピラノースの構造異性体であり、原子の空間配置が異なります。 自然界では、植物細胞壁の主要な構成要素であるヘミセルロースの成分として一般的に見られます .
準備方法
合成ルートと反応条件
L-キシロピラノースは、さまざまな化学的および酵素的経路を通じて合成できます。一般的な方法の1つは、キシロース異性化酵素を用いたL-キシロースの異性化です。 この酵素は、穏やかな条件下でL-キシロースからL-キシロピラノースへの変換を触媒します .
工業生産方法
L-キシロピラノースの工業生産は、農業残渣や木材に豊富に含まれるヘミセルロースの加水分解を伴うことがよくあります。加水分解プロセスは、L-キシロピラノースを含む構成糖にヘミセルロースを分解します。 この方法は、原材料の入手可能性と比較的単純な抽出プロセスが有利です .
化学反応の分析
反応の種類
L-キシロピラノースは、酸化、還元、置換など、さまざまな化学反応を起こします。
酸化: L-キシロピラノースは、硝酸などの酸化剤を用いてL-キシロン酸を形成するように酸化できます。
還元: L-キシロピラノースの還元は、水素化ホウ素ナトリウムなどの還元剤を用いて、糖アルコールであるL-キシリトールをもたらします。
一般的な試薬と条件
酸化: 硝酸、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: 無水酢酸、ベンゾイルクロリド.
主要な生成物
酸化: L-キシロン酸。
還元: L-キシリトール。
置換: アセチル化またはベンゾイル化誘導体.
科学研究への応用
L-キシロピラノースは、科学研究において数多くの応用があります。
化学: 複雑な炭水化物や配糖体の合成のためのビルディングブロックとして使用されます。
生物学: L-キシロピラノースは、植物細胞壁の構造と機能における役割について研究されています。
医学: 薬物送達システムでの潜在的な用途と、生物活性化合物の前駆体として調査されています。
科学的研究の応用
L-Xylopyranose has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: this compound is studied for its role in the structure and function of plant cell walls.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: This compound is used in the production of biofuels and biodegradable plastics
作用機序
L-キシロピラノースの作用機序には、生物学的システムにおける特定の酵素や受容体との相互作用が含まれます。たとえば、キシロース異性化酵素は、L-キシロピラノースをL-キシロースに異性化し、その後さまざまな代謝経路に入ることができます。
類似化合物との比較
L-キシロピラノースは、D-キシロピラノース、L-アラビノピラノース、D-アラビノピラノースなどの類似化合物と比較できます。
D-キシロピラノース: 構造は似ていますが、原子の空間配置が異なります。自然界ではより一般的に見られ、化学的特性は類似しています。
L-アラビノピラノース: ヒドロキシル基の配置が異なる別のペントース。ヘミセルロースの成分でもあります。
D-アラビノピラノース: L-アラビノピラノースに似ていますが、空間配置が異なります.
L-キシロピラノースは、その特定の立体化学のために独特であり、それは反応性と生物分子との相互作用に影響を与えます。
特性
IUPAC Name |
(3S,4R,5S)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-CZBDKTQLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331418 | |
| Record name | L-Xylopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19982-83-3 | |
| Record name | L-Xylopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


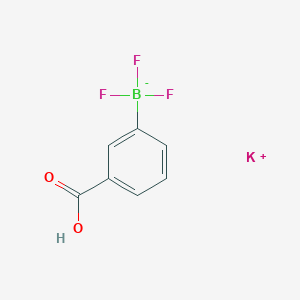

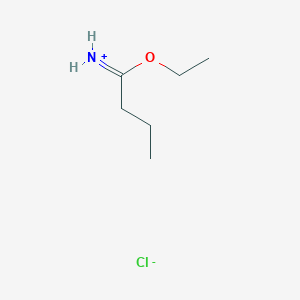


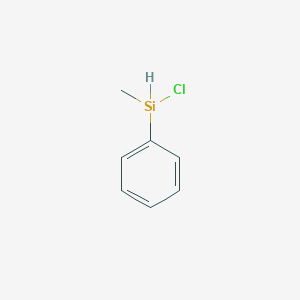

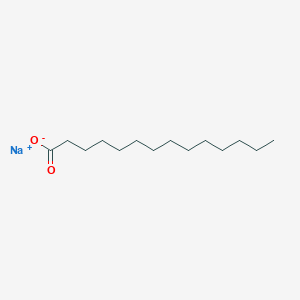
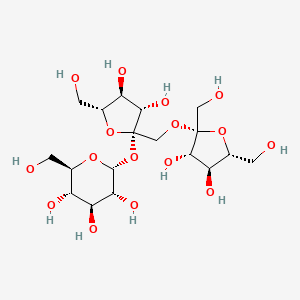
![sodium;(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B7803643.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B7803656.png)

